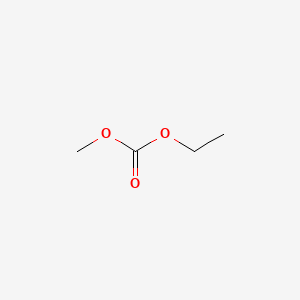

Ethyl methyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWLSYIZRCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074592 | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

623-53-0 | |

| Record name | Ethyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU358HAE25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl methyl carbonate fundamental properties for battery research

For Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) has emerged as a critical component in the advancement of lithium-ion battery technology. Its unique combination of properties makes it an indispensable co-solvent in modern electrolyte formulations, directly impacting battery performance, longevity, and safety. This technical guide provides an in-depth overview of the fundamental properties of EMC, detailed experimental protocols for their characterization, and a visual representation of its role in key battery processes.

Core Physicochemical Properties

EMC is an asymmetric aliphatic carbonate that offers a favorable balance between the properties of dimethyl carbonate (DMC) and diethyl carbonate (DEC). Its primary role in lithium-ion battery electrolytes is to reduce viscosity and enhance ionic conductivity, particularly at low temperatures.[1][2] The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O3 | |

| Molecular Weight | 104.10 g/mol | |

| Appearance | Colorless, transparent liquid | [3] |

| Density | 1.006 - 1.015 g/mL at 25 °C | [4][5] |

| Boiling Point | 101 - 107 °C | [3][4][5] |

| Melting Point | -14 to -55 °C | [3][5] |

| Flash Point | 23 - 27 °C | [3][6] |

| Refractive Index | 1.378 at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in alcohol, ether | [7] |

Electrochemical and Thermal Properties

The electrochemical and thermal characteristics of EMC are paramount to its function and safety in lithium-ion batteries. Its electrochemical stability window determines the operational voltage range of the battery, while its thermal behavior is crucial for preventing thermal runaway.

| Property | Value/Description | Reference(s) |

| Primary Application | Co-solvent in non-aqueous electrolytes for lithium-ion batteries. | |

| Key Functions | Enhances energy density, discharge capacity, and low-temperature performance. Reduces electrolyte viscosity and improves ionic conductivity. | [1][2] |

| Electrochemical Stability | Decomposes on anode and cathode surfaces at high and low potentials, contributing to the formation of the Solid Electrolyte Interphase (SEI). | [8][9] |

| Thermal Stability | Thermal decomposition is catalyzed by the presence of LiPF6 salt. | [9] |

| Battery Grade Purity | >99.9% assay, with water and acid content typically below 10 ppm. | [10] |

Experimental Protocols for Property Characterization

Accurate and reproducible characterization of EMC and its corresponding electrolytes is essential for battery research and development. The following sections outline the methodologies for key experiments.

Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Methodology: A simple and efficient GC-MS method is employed for the analysis of battery-grade EMC.[11][12]

-

Sample Preparation: The EMC sample is diluted with a suitable solvent, such as dichloromethane (B109758) or 1,4-dioxane.[13] A series of dilutions may be prepared to bring the analyte concentration within the linear range of the instrument.[13]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A capillary column suitable for the separation of volatile organic compounds, such as a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) column (e.g., SPB®-624), is recommended.

-

GC Parameters:

-

Injection: Split injection is typically used to handle the high concentration of the main component.[14]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature ramp is programmed to ensure the separation of EMC from potential impurities with different boiling points. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).[13]

-

-

MS Parameters:

-

Ionization: Electron Impact (EI) is commonly used.

-

Acquisition Mode: Full scan mode is used to identify unknown impurities, while selected ion monitoring (SIM) can be used for higher sensitivity in quantifying known impurities.[13]

-

-

Data Analysis: The purity of EMC is determined by the area percentage of its corresponding peak in the chromatogram. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[12]

Viscosity and Ionic Conductivity Measurements

Objective: To measure the viscosity and ionic conductivity of EMC-based electrolytes, which are critical for understanding ion transport.

Methodology:

-

Sample Preparation: Electrolytes are prepared by dissolving a lithium salt (e.g., LiPF6) in a mixture of solvents including EMC, typically inside an argon-filled glovebox to prevent moisture contamination.[1]

-

Viscosity Measurement:

-

Ionic Conductivity Measurement:

Thermal Analysis: DSC and TGA

Objective: To evaluate the thermal stability and decomposition behavior of EMC-containing electrolytes.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Instrumentation: A DSC instrument is used to measure heat flow as a function of temperature.[17]

-

Procedure: A small, hermetically sealed sample of the electrolyte is subjected to a controlled temperature program (heating and cooling cycles) to observe phase transitions such as melting and crystallization.[17] This helps in determining the operating temperature range of the electrolyte.

-

-

Thermogravimetric Analysis (TGA):

-

Instrumentation: A TGA instrument measures the change in mass of a sample as a function of temperature.

-

Procedure: The electrolyte sample is heated in a controlled atmosphere (e.g., nitrogen or air) to determine its decomposition temperature and to analyze the volatile decomposition products, often by coupling the TGA to a mass spectrometer or an FTIR spectrometer.

-

Spectroscopic Analysis: FTIR, Raman, and NMR

Objective: To investigate the molecular interactions, solvation of lithium ions, and the composition of the SEI layer.

Methodology:

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of electrodes.[18][19]

-

Procedure: Ex-situ analysis involves cycling a battery to a specific state of charge, disassembling it in a glovebox, rinsing the electrode with a solvent like DMC, and then analyzing the surface.[1] In-situ and operando setups allow for the monitoring of the electrode-electrolyte interface during battery operation.[5]

-

-

Raman Spectroscopy:

-

Technique: In-situ and operando Raman spectroscopy can provide real-time information about the structural changes in the electrolyte and at the electrode surfaces during cycling.[20][21][22][23][24]

-

Procedure: A specialized electrochemical cell with a Raman-transparent window is used. The laser is focused on the electrode surface to monitor changes in the vibrational modes of EMC and other electrolyte components as a function of the applied potential.[20][21]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: Both liquid-state and solid-state NMR can be used. Operando NMR provides insights into the dynamic processes occurring within the battery during operation.[25][26][27]

-

Procedure: Specialized NMR-compatible battery cells are required for in-situ and operando studies. 7Li and 19F NMR are commonly used to track the lithium ions and the decomposition of the LiPF6 salt, respectively.[25]

-

Electrochemical Characterization: CV and EIS

Objective: To determine the electrochemical stability window of the electrolyte and to study the properties of the SEI layer.

Methodology:

-

Cyclic Voltammetry (CV):

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, counter electrode, and reference electrode) is used.[2][28][29][30][31]

-

Procedure: The potential of the working electrode is swept linearly between two set potential limits, and the resulting current is measured. This allows for the determination of the oxidation and reduction potentials of the electrolyte.[2][28] The scan rate is an important parameter that can be varied to study the kinetics of the electrochemical reactions.[31]

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Instrumentation: A potentiostat with a frequency response analyzer is required.

-

Procedure: A small amplitude AC voltage is applied to the cell over a wide range of frequencies, and the resulting current is measured. The impedance data can be modeled with an equivalent circuit to extract information about the resistance of the electrolyte, the charge transfer resistance, and the properties of the SEI layer.

-

Role of EMC in Battery Chemistry: Visualized Pathways

The following diagrams, generated using the DOT language, illustrate the key roles and reaction pathways of this compound in a lithium-ion battery.

Lithium-Ion Solvation and Transport

EMC, as a low-viscosity co-solvent, facilitates the movement of solvated lithium ions through the electrolyte to the electrode surfaces.

SEI Formation on the Anode

EMC participates in the reductive decomposition on the anode surface during the initial charging cycles, contributing to the formation of a stable Solid Electrolyte Interphase (SEI).

Oxidation on the Cathode at High Voltage

At high potentials, EMC can be oxidized on the cathode surface, a process that can impact the long-term stability and performance of the battery.

Conclusion

This compound is a cornerstone of modern lithium-ion battery electrolytes, offering a unique set of properties that enhance performance and enable operation under a wide range of conditions. A thorough understanding of its fundamental characteristics, coupled with rigorous experimental evaluation, is crucial for the continued development of next-generation energy storage solutions. This guide provides a foundational framework for researchers and scientists working to unlock the full potential of EMC in advanced battery chemistries.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Operando spectral imaging of the lithium ion battery’s solid-electrolyte interphase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Operando spectral imaging of the lithium ion battery's solid-electrolyte interphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. agilent.com [agilent.com]

- 15. rheosense.com [rheosense.com]

- 16. rheosense.com [rheosense.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. osti.gov [osti.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. aimspress.com [aimspress.com]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. static.igem.org [static.igem.org]

- 29. researchgate.net [researchgate.net]

- 30. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 31. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Carbonate via Transesterification of Dimethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl methyl carbonate (EMC) through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695). EMC is a crucial component in the electrolyte solutions of lithium-ion batteries and a versatile, environmentally benign solvent and reagent in organic synthesis. This document details the core aspects of this chemical process, including a comparative analysis of catalytic systems, detailed experimental protocols, and a mechanistic understanding of the reaction.

Introduction

The transesterification of dimethyl carbonate with ethanol presents a green and efficient pathway to this compound, avoiding the use of toxic reagents like phosgene.[1] The reaction is a reversible equilibrium process, typically requiring a catalyst to achieve commercially viable conversion rates and selectivity. The overall reaction is as follows:

DMC + Ethanol ⇌ EMC + Methanol

A subsequent transesterification can also occur, leading to the formation of diethyl carbonate (DEC):

EMC + Ethanol ⇌ DEC + Methanol

The choice of catalyst and optimization of reaction conditions are paramount to maximizing the yield and selectivity of the desired EMC product. This guide will explore both homogeneous and heterogeneous catalytic systems, providing the necessary data and protocols for their implementation.

Catalytic Systems: A Comparative Analysis

The selection of an appropriate catalyst is critical for the efficient synthesis of EMC. Catalysts for this transesterification can be broadly categorized as homogeneous and heterogeneous.[2][3][4][5][6]

Homogeneous Catalysts: These catalysts are soluble in the reaction mixture, leading to high activity and selectivity due to the absence of mass transfer limitations.[2][4] However, their separation from the product mixture can be challenging and costly.[3][4]

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. They offer significant advantages in terms of easy separation from the product, reusability, and suitability for continuous flow processes.[3][5][7] Their primary drawback can be lower activity compared to their homogeneous counterparts due to mass transfer limitations.[2][5]

The following tables summarize the performance of various catalysts under different experimental conditions.

Table 1: Performance of Homogeneous Catalysts for EMC Synthesis

| Catalyst | Temperature (°C) | DMC:Ethanol Molar Ratio | Catalyst Conc. (wt%) | Time (h) | DMC Conversion (%) | EMC Selectivity (%) | Reference |

| Sodium Methoxide | 80 | 1:2 | 3.64 kg (relative to reactants) | 1 | - | - | [8] |

| Sodium Ethoxide | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [9] |

| Lanthanum Nitrate | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [10] |

Note: Quantitative performance data for some homogeneous catalysts were not explicitly available in the reviewed literature under comparable conditions.

Table 2: Performance of Heterogeneous Catalysts for EMC Synthesis

| Catalyst | Temperature (°C) | DMC:Ethanol Molar Ratio | Catalyst Conc. (wt%) | Time (h) | DMC Conversion (%) | EMC Selectivity (%) | Reference |

| Molecular Sieves & ZIF-8 | Mild Conditions | - | - | - | - | Yield: 50.3% -> 84.7% | [11] |

| K₂CO₃/Al₂O₃ | 80 | 1:10 | 0.1 g (for 10 mmol DMC) | 8 | 88 | DEC Sel: 91% | [12] |

| K₂CO₃/Al₂O₃ | 80 | 4:1 | 0.1 g (for 10 mmol DMC) | 8 | - | 99 | [12][13] |

| MgO/HZSM-5 | - | - | 2.3 | - | 99.4 (Ethanol Conv.) | 98.1 | [1] |

| γ-Al₂O₃ (modified) | 100 | 2.28:1 (DMC:DEC) | ~7 | 3 | - | Yield: ~66.3% | [14] |

| Solid Superbase (Na-NaOH/MgO) | 100 | 2:1 (DMC:DEC) | ~1.3 | 1 | - | Yield: 50% | [15] |

Note: Some studies use diethyl carbonate (DEC) as a co-reactant with DMC. Conversion and selectivity are reported as found in the source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of EMC, covering both batch and continuous flow setups.

Catalyst Preparation (Example: K₂CO₃/Al₂O₃)

-

Support Preparation: γ-Al₂O₃ is calcined at a high temperature (e.g., 500 °C) for several hours to remove moisture and organic impurities.

-

Impregnation: An aqueous solution of K₂CO₃ of a desired concentration is prepared. The calcined γ-Al₂O₃ is then added to this solution.

-

Drying: The mixture is stirred for a specified time, followed by evaporation of the water under reduced pressure or in an oven at a moderate temperature (e.g., 110 °C).

-

Calcination: The dried solid is calcined in a furnace at a specific temperature (e.g., 400-500 °C) for several hours to obtain the final catalyst.

Batch Reactor Synthesis

-

Reactor Setup: A glass reactor equipped with a magnetic stirrer, a reflux condenser, and a temperature controller is assembled.

-

Charging Reactants: The reactor is charged with dimethyl carbonate, ethanol, and the catalyst in the desired molar and weight ratios.

-

Reaction: The mixture is heated to the desired reaction temperature under constant stirring. The reaction is allowed to proceed for a predetermined duration.

-

Sampling and Analysis: Aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by gas chromatography (GC) to monitor the progress of the reaction.[14]

-

Product Separation: After the reaction is complete, the catalyst is separated by filtration (for heterogeneous catalysts). The liquid product mixture is then subjected to distillation to separate EMC from unreacted starting materials, methanol, and any byproducts.[16]

Continuous Flow Synthesis

-

System Assembly: A continuous flow system is assembled using pumps (e.g., HPLC or syringe pumps), a packed-bed reactor containing the heterogeneous catalyst, a back-pressure regulator, and collection vessels.[17]

-

Reactant Feed: Solutions of dimethyl carbonate and ethanol are pumped at specific flow rates through the packed-bed reactor, which is maintained at the desired reaction temperature.[12]

-

Reaction and Collection: The reactants pass through the catalyst bed where the transesterification reaction occurs. The product stream exiting the reactor is cooled and collected.

-

Steady State and Analysis: The system is allowed to reach a steady state, after which the product stream is analyzed by GC to determine the conversion and selectivity.

-

Purification: The collected product mixture is purified by continuous distillation.

Reaction Mechanism and Experimental Workflow Visualization

Base-Catalyzed Transesterification Pathway

The transesterification of DMC with ethanol is commonly catalyzed by a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. ethz.ch [ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]

- 7. Kinetics of transesterification of palm oil and dimethyl carbonate for biodiesel production at the catalysis of heterogeneous base catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105541630A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances of studies in this compound synthesis via transesterification process [ccspublishing.org.cn]

- 11. researchgate.net [researchgate.net]

- 12. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al 2 O 3 ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00979G [pubs.rsc.org]

- 13. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. CN103214373B - this compound synthesis method - Google Patents [patents.google.com]

- 15. CN104774148A - Method used for preparing high-purity this compound - Google Patents [patents.google.com]

- 16. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Carbamate (CAS 623-53-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl carbamate (B1207046) (CAS 623-53-0). The information is presented to support research, development, and safety protocols involving this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Chemical Identity and Structure

Methyl carbamate, also known as methylurethane or urethylane, is the simplest ester of carbamic acid.

| Identifier | Value |

| CAS Number | 623-53-0 |

| Molecular Formula | C₂H₅NO₂ |

| Molecular Weight | 75.07 g/mol [1] |

| IUPAC Name | methyl carbamate[1] |

| Synonyms | Methylurethane, Urethylane, Carbamic acid methyl ester[1] |

| SMILES | COC(=O)N[1] |

| InChI | InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)[1] |

Physical Properties

Methyl carbamate is a white crystalline solid at room temperature.[1] It is known to sublime at room temperature.[1][2]

| Property | Value | Source |

| Melting Point | 52-58 °C (126-136 °F) | [2][3] |

| Boiling Point | 176-177 °C (349-351 °F) at 760 mmHg | |

| Density | 1.136 g/cm³ at 56 °C | [3] |

| Vapor Pressure | 0.56 mmHg at 25 °C | [1] |

| Water Solubility | ≥ 100 mg/mL at 19 °C; 700 g/L at 20 °C | [1][4] |

| Solubility in Organic Solvents | Freely soluble in ethanol (B145695) and diethyl ether.[5] Also soluble in acetone.[6] | |

| logP (Octanol-Water Partition Coefficient) | -0.66 | [1] |

| Refractive Index | 1.4125 at 56 °C | [1] |

Chemical Properties and Reactivity

Methyl carbamate is a carbamate ester and exhibits reactivity typical of this functional group. It is incompatible with strong acids, strong bases, and strong reducing agents.[7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2][7]

Thermal Decomposition

The thermal decomposition of methyl carbamate is a significant chemical property, particularly in the context of polyurethane recycling, as it can yield isocyanates. The process involves the elimination of methanol (B129727) to form methyl isocyanate.

Experimental Protocols

Synthesis of Methyl Carbamate from Urea (B33335) and Methanol

This protocol describes a common laboratory-scale synthesis of methyl carbamate.

Materials:

-

Urea

-

Methanol

-

Zinc oxide (ZnO) catalyst (or other suitable metal oxide)

-

High-pressure reactor with magnetic stirrer and temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the high-pressure reactor with urea, methanol (in a molar excess), and the catalyst (e.g., a 1:8.2 molar ratio of urea to methanol).[8]

-

Seal the reactor and flush with an inert gas, such as nitrogen.

-

Heat the reactor to a temperature between 120-200 °C while stirring.[8] The reaction is typically carried out under autogenous pressure or a set pressure (e.g., 0.1-3.0 MPa).[8]

-

Maintain the reaction for a specified period (e.g., 4-6 hours).[3][8] During the reaction, ammonia (B1221849) is generated as a byproduct and may be vented periodically to drive the reaction forward.[3]

-

After the reaction is complete, cool the reactor to room temperature.

-

Filter the reaction mixture to remove the solid catalyst.[3]

-

The filtrate, containing methyl carbamate and excess methanol, is then subjected to distillation or rotary evaporation to remove the methanol.[3]

-

The resulting crude solid is methyl carbamate, which can be further purified by recrystallization from a suitable solvent (e.g., ether) to yield a product with >98% purity.[3]

Determination of Melting Point (Capillary Method)

This protocol is adapted from the ASTM E324 standard test method for determining the melting point of organic chemicals.[1][7][9]

Apparatus:

-

Melting point apparatus with a heating block or oil bath

-

Calibrated thermometer or temperature sensor

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the methyl carbamate sample is dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[10]

-

Pack the capillary tube with the powdered sample to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point of 52-58 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal melts (final melting point). The range between these two temperatures is the melting range.

-

Perform the determination in duplicate to ensure reproducibility.

Determination of Boiling Point

This protocol is based on the principles outlined in the OECD Guideline 103 for the testing of chemicals.[4][6][11][12]

Apparatus:

-

Distillation apparatus or a Thiele tube setup

-

Calibrated thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure (Distillation Method):

-

Place a small volume of methyl carbamate (e.g., 5-10 mL) and a few boiling chips into a distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point.

Spectroscopic Data

| Spectrum Type | Key Peaks / Data |

| ¹H NMR | Spectrum available in various databases.[1] |

| ¹³C NMR | Data available in chemical databases. |

| IR | IR: 607 (Sadtler Research Laboratories IR Grating Collection).[1] |

| Mass Spec | m/z Top Peak: 44; m/z 2nd Highest: 46; m/z 3rd Highest: 75.[1] |

Analytical Methods

The quantification of methyl carbamate in various matrices is often performed using chromatographic techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

An established method for the determination of methyl carbamate in samples like wine involves extraction followed by GC-FID analysis.[2][13]

Safety and Handling

Methyl carbamate is suspected of causing cancer and causes serious eye irritation.[9][13] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[9] Do not handle until all safety precautions have been read and understood.[9][13] Store in a cool, dry place away from incompatible materials.

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or formal laboratory safety training.

References

- 1. store.astm.org [store.astm.org]

- 2. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]

- 3. Page loading... [guidechem.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. oecd.org [oecd.org]

- 7. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 8. osti.gov [osti.gov]

- 9. infinitalab.com [infinitalab.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. orientjchem.org [orientjchem.org]

Ethyl Methyl Carbonate: A Versatile and Eco-Friendly Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) is an asymmetric aliphatic carbonate that has garnered significant attention in organic synthesis due to its favorable safety profile and versatile reactivity. As a green alternative to traditional hazardous reagents, EMC serves as an effective methylating and ethylating agent, a carbonyl source, and a benign solvent. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its adoption in research and development.

EMC as a Methylating Agent

This compound can act as a selective methylating agent for a variety of nucleophiles, including phenols, anilines, and carboxylic acids. Its use circumvents the need for toxic and corrosive reagents like dimethyl sulfate (B86663) and methyl halides.

The O-methylation of phenols using alkyl methyl carbonates is a highly chemoselective process. The reaction typically proceeds at elevated temperatures in the presence of a base, such as potassium carbonate. The polarity of the solvent plays a crucial role in the reaction's selectivity, with polar aprotic solvents like DMF and triglyme (B29127) being optimal.[1]

Table 1: O-Alkylation of Phenol (B47542) with Various Alkyl Methyl Carbonates [1]

| Entry | Alkyl Methyl Carbonate (R in ROCOOMe) | Time (h) | Products (%) PhOCH₃ | Products (%) PhOR |

| 1 | Methyl | 20 | 90 | - |

| 2 | n-Propyl | 10 | 95 | 5 |

| 3 | Isopropyl | 24 | 75 | 25 |

| 4 | n-Butyl | 8 | 97 | 3 |

| 5 | 2-(2-Methoxyethoxy)ethyl | 4.5 | >99 | <1 |

Reaction Conditions: Phenol (3.2 mmol), K₂CO₃ (4.5 mmol), Alkyl Methyl Carbonate (16 mmol), DMF (30 mL), 120-150 °C.

Experimental Protocol: General Procedure for O-Alkylation of Phenol [1]

A 25 mL flask equipped with a reflux condenser, rubber septum, thermometer, and nitrogen inlet is charged with phenol (0.30 g, 3.2 mmol), potassium carbonate (0.6 g, 4.5 mmol), the asymmetric organic carbonate (16 mmol), and DMF (30 mL). n-Tetradecane can be added as an internal standard. The mixture is stirred under a nitrogen atmosphere at the desired temperature (120-150 °C) until complete conversion of the phenol is observed by GLC monitoring.

The selective mono-N-methylation of primary anilines can be achieved using dialkyl carbonates like dimethyl carbonate (DMC), and by extension, EMC. These reactions often require high temperatures and the use of a catalyst, such as a zeolite, to achieve high selectivity and yield.[2][3][4] Continuous flow systems can be employed to safely handle the high temperatures and pressures required.[2]

Table 2: N-Monomethylation of 4-Chloroaniline with Dimethyl Carbonate in Continuous Flow [2]

| Entry | Temperature (°C) | Residence Time (min) | Yield of N-methyl-4-chloroaniline (%) |

| 1 | 90 | 12 | 0 |

| 2 | 150 | 12 | Trace |

| 3 | 200 | 12 | Some formation |

| 4 | 250 | 12 | 88 |

| 5 | 250 | 8 | 75 |

| 6 | 250 | 20 | 82 (trace N,N-dimethylaniline) |

Reaction Conditions: 4-Chloroaniline (2M in NMP), DMC (3 equiv., 6M in NMP), DBU (1.5 equiv., 3M in NMP).

Experimental Protocol: General Procedure for N-Monomethylation of Anilines in Continuous Flow [2]

Stock solutions of the aniline, dimethyl carbonate (or this compound), and a base (e.g., DBU) in a high-boiling solvent like NMP are prepared. The solutions are pumped into a continuous flow system equipped with a high-temperature tube reactor. After mixing, the solution passes through the heated reactor coil. The reaction stream is then cooled and passes through a back-pressure regulator. The product can be isolated using standard workup and purification techniques.

The esterification of carboxylic acids can be performed using dialkyl carbonates in the presence of a base catalyst. This method offers a green alternative to traditional esterification methods that often require harsh acidic conditions or toxic alkylating agents.[5][6][7] The reaction with EMC would be expected to produce a mixture of methyl and ethyl esters, with the selectivity potentially influenced by the reaction conditions.

Experimental Protocol: General Procedure for the Methylation of Carboxylic Acids with Dimethyl Carbonate [7]

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, the carboxylic acid, a solvent (e.g., DMSO), and an excess of dimethyl carbonate are added. A catalytic amount of a base, such as potassium carbonate, is then added. The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for several hours until completion. The product is isolated by extraction and purified by standard methods.

EMC as an Ethylating Agent

The asymmetric nature of this compound allows it to also function as an ethylating agent, although this is generally less favored than methylation due to the greater steric hindrance of the ethyl group. The selectivity between methylation and ethylation can be influenced by the substrate, catalyst, and reaction conditions.

While less common than methylation, the O-ethylation of phenols can be achieved using diethyl carbonate (DEC), and similar reactivity would be expected with EMC, leading to a mixture of methylated and ethylated products. The reaction is typically catalyzed by a base.[8]

Table 3: O-Ethylation of Phenol with Diethyl Carbonate [8]

| Catalyst | Temperature (°C) | Time (min) | Phenol Conversion (%) | Selectivity to Phenetole (%) |

| 20% KOH/AC | 130 | 150 | 99.6 | 98.2 |

Reaction Conditions: Catalyst dosage 5%, n(DEC) : n(phenol) = 2:1.

EMC in Carbonylation Reactions

This compound can be synthesized via oxidative carbonylation of methanol (B129727) and ethanol, highlighting the utility of carbonylation chemistry in its own production.[9][10] While less explored, EMC itself can potentially serve as a carbonylating agent for the synthesis of other carbonates, carbamates, and ureas, offering a safer alternative to phosgene (B1210022) and its derivatives.

Synthesis of Carbamates and Ureas

Dialkyl carbonates are valuable reagents for the synthesis of carbamates and ureas from amines.[11][12][13][14][15] The reaction of an amine with this compound would be expected to yield a mixture of methyl and ethyl carbamates. Further reaction with another amine can lead to the formation of ureas.

Experimental Protocol: General Procedure for the Synthesis of Carbamates from Amines and Dimethyl Carbonate [11]

A solution of the primary amine in an excess of dimethyl carbonate is heated in a stainless-steel autoclave in the presence of carbon dioxide at a specified pressure and temperature (e.g., 130 °C). The reaction is monitored, and upon completion, the product is isolated and purified.

Alkylation of Active Methylene (B1212753) Compounds

Active methylene compounds can be alkylated using various electrophiles. While typically performed with alkyl halides, the use of dialkyl carbonates as "green" alkylating agents is an attractive alternative.[16][17][18] this compound could potentially be used for the methylation or ethylation of active methylene compounds, with selectivity being a key consideration.

Experimental Protocol: General Procedure for the Alkylation of Diethyl Malonate [16]

To a stirred suspension of a base (e.g., potassium carbonate) in a suitable solvent under an inert atmosphere, the active methylene compound is added. The alkylating agent (in this case, this compound) is then added, and the mixture is heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Conclusion

This compound is a promising and versatile reagent in organic synthesis, offering a safer and more environmentally friendly alternative to many traditional reagents. Its applications in methylation, ethylation, and carbonylation reactions, as well as in the synthesis of valuable carbamates and ureas, make it a valuable tool for the modern organic chemist. Further research into the selective reactivity of EMC and the development of optimized reaction protocols will undoubtedly expand its utility in the pharmaceutical and fine chemical industries.

References

- 1. scispace.com [scispace.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. repo.ssau.ru [repo.ssau.ru]

- 4. researchgate.net [researchgate.net]

- 5. US20160289161A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]

- 6. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]

- 7. scholarworks.smith.edu [scholarworks.smith.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. real.mtak.hu [real.mtak.hu]

- 17. researchgate.net [researchgate.net]

- 18. bipublication.com [bipublication.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of Ethyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl carbonate (EMC) is an asymmetric organic carbonate that has garnered significant attention for its versatile applications, most notably as a crucial component in the electrolytes of lithium-ion batteries and as a green reagent in organic synthesis. Its unique molecular structure, possessing both a methyl and an ethyl group, imparts a favorable combination of physical and chemical properties. This guide provides a comprehensive overview of the molecular structure, reactivity, and synthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in academia and industry.

Molecular Structure

This compound (EMC) is a colorless, transparent liquid with the chemical formula C₄H₈O₃ and a molecular weight of 104.10 g/mol .[1][2] Its structure features a central carbonate group bonded to a methyl and an ethyl group, leading to its asymmetric nature.[3] This asymmetry is key to its desirable properties as a solvent, particularly its low melting point and wide liquid range.

Conformational Analysis

Computational studies have shown that this compound can exist in several conformations due to rotation around the C-O bonds. The most stable conformer is predicted to have a cis-cis arrangement of the methyl and ethyl groups with respect to the carbonyl group, where the C-O-C=O dihedral angles are close to 0°. This planar structure is stabilized by dipole-dipole interactions.

Bond Lengths and Angles

Precise molecular geometry parameters for this compound have been determined through computational modeling. The following table summarizes key bond lengths and angles for the most stable conformer.

| Bond | Length (Å) | Angle | Angle (°) |

| C=O | 1.205 | O-C-O (ester) | 108.5 |

| C-O (methyl) | 1.334 | C-O-C (ether, methyl) | 115.8 |

| C-O (ethyl) | 1.336 | C-O-C (ether, ethyl) | 116.2 |

| O-CH₃ | 1.438 | O=C-O (methyl) | 125.9 |

| O-CH₂ | 1.448 | O=C-O (ethyl) | 125.6 |

| C-C (ethyl) | 1.518 | H-C-H (methyl) | 108.9 |

| C-H (methyl) | 1.092 | H-C-H (ethyl, CH₂) | 109.1 |

| C-H (ethyl) | 1.094 | H-C-C (ethyl) | 110.2 |

Data obtained from computational chemistry studies.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl and ethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.31 | Triplet | 3H | -O-CH₂-CH₃ |

| 3.77 | Singlet | 3H | -O-CH₃ |

| 4.22 | Quartet | 2H | -O-CH₂ -CH₃ |

Solvent: CDCl₃. Coupling constant (J) for the ethyl group is approximately 7.1 Hz.

¹³C NMR: The carbon-13 NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -O-CH₂-C H₃ |

| 54.9 | -O-C H₃ |

| 64.3 | -O-C H₂-CH₃ |

| 155.5 | C =O |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl stretch. Other characteristic peaks correspond to C-O and C-H vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2985 | C-H asymmetric stretching (ethyl) |

| 2960 | C-H asymmetric stretching (methyl) |

| 2910 | C-H symmetric stretching (ethyl) |

| 2855 | C-H symmetric stretching (methyl) |

| 1750 | C=O stretching |

| 1450 | C-H bending (scissoring) |

| 1270 | C-O-C asymmetric stretching |

| 1015 | C-O-C symmetric stretching |

| 890 | O-C-O bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

| m/z | Fragment Ion | Proposed Structure |

| 104 | [C₄H₈O₃]⁺• | Molecular Ion |

| 75 | [C₂H₃O₃]⁺ | [CH₃OCO₂]⁺ |

| 59 | [CH₃O₂]⁺ | [CH₃OCO]⁺ |

| 45 | [C₂H₅O]⁺ | [CH₃CH₂O]⁺ |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ |

| 31 | [CH₃O]⁺ | [CH₃O]⁺ |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ |

Reactivity and Reaction Mechanisms

The reactivity of this compound is centered around the electrophilic carbonyl carbon and the alkyl groups, which can act as electrophiles in substitution reactions.

Synthesis via Transesterification

The most common and industrially viable method for synthesizing this compound is through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695) or the disproportionation of DMC and diethyl carbonate (DEC).[4] This reaction is typically catalyzed by a base.

Base-Catalyzed Transesterification Mechanism:

Methylation and Ethylation Reactions

This compound can act as a "green" methylating and ethylating agent, offering a safer alternative to traditional reagents like methyl iodide or dimethyl sulfate. The reaction typically proceeds via a nucleophilic attack on the methyl or ethyl group, with the carbonate portion acting as a leaving group.

Methylation of a Phenol (B47542):

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol describes the laboratory-scale synthesis of this compound from dimethyl carbonate and ethanol using a solid base catalyst.

Materials:

-

Dimethyl carbonate (DMC)

-

Anhydrous ethanol (EtOH)

-

MgO/HZSM-5 catalyst (or other suitable solid base)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Activate the MgO/HZSM-5 catalyst by heating at 400°C for 4 hours under a nitrogen atmosphere. Allow to cool to room temperature in a desiccator.

-

To a 250 mL round-bottom flask, add dimethyl carbonate (e.g., 90.0 g, 1.0 mol) and anhydrous ethanol (e.g., 46.1 g, 1.0 mol).

-

Add the activated catalyst (e.g., 2.0 g) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots periodically and analyzing by gas chromatography (GC).

-

After the reaction has reached the desired conversion (typically 4-6 hours), cool the mixture to room temperature.

-

Separate the catalyst from the liquid mixture by filtration.

-

The resulting liquid contains this compound, unreacted starting materials, and methanol (B129727) as a byproduct.

-

Purify the this compound by fractional distillation. Collect the fraction boiling at 107-109°C.

Experimental Workflow:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of the reaction mixture from the synthesis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Split Ratio: 50:1

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 20-200

-

Solvent Delay: 2 minutes

Sample Preparation:

-

Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or acetone).

-

Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

-

Identify the components by comparing their retention times and mass spectra with those of authentic standards or with library data.

-

Quantify the components using an internal or external standard method.

Applications in Drug Development and Research

The favorable properties of this compound make it a valuable tool in the pharmaceutical industry and related research fields.

-

Green Solvent: Its low toxicity and biodegradability make it an attractive alternative to more hazardous solvents in organic reactions and formulations.[5]

-

Reactant in Synthesis: EMC serves as a versatile reagent for methylation and ethylation, enabling the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Its selectivity can be advantageous in complex syntheses.

-

Electrolyte for Electrochemical Applications: While its primary application is in batteries, the understanding of its electrochemical properties can be relevant in the development of electrochemical sensors and other devices used in pharmaceutical analysis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6][7]

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

-

Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its well-defined molecular structure and predictable reactivity make it a valuable component in a range of applications, from energy storage to pharmaceutical synthesis. This guide has provided a detailed overview of its core properties, including quantitative structural and spectroscopic data, reaction mechanisms, and practical experimental protocols. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this compound in research and development.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound | C4H8O3 | CID 522046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103214373B - this compound synthesis method - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

- 7. Recent advances of studies in this compound synthesis via transesterification process [ccspublishing.org.cn]

Ethyl Methyl Carbonate: A Comprehensive Technical Guide on its Discovery, History, and Application as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl carbonate (EMC), a colorless, volatile ester, has emerged as a critical solvent in various industrial and scientific applications, most notably as a key component in the electrolytes of modern lithium-ion batteries. This technical guide provides an in-depth exploration of the discovery and history of EMC, detailing its synthesis, physical and chemical properties, and the evolution of its use as a solvent. The document presents a thorough review of historical and contemporary synthetic methodologies, complete with detailed experimental protocols. Quantitative data are systematically organized into tables for comparative analysis, and key chemical pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this versatile solvent.

Introduction

This compound (CAS No. 623-53-0), with the chemical formula C₄H₈O₃, is an asymmetric organic carbonate that has garnered significant attention for its favorable physicochemical properties.[1][2] Its low viscosity, suitable dielectric constant, and wide liquid range have made it an indispensable component in high-performance electrolyte formulations for lithium-ion batteries, contributing to enhanced ion mobility and overall battery performance.[3][4] Beyond its role in energy storage, EMC finds applications as a 'green' methylating agent and a solvent in various organic syntheses and industrial processes.[1] This guide traces the scientific journey of EMC, from its early synthesis to its current status as a high-purity solvent in demanding technological applications.

History and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, the development of organic carbonates is intrinsically linked to the advancements in organic synthesis during the 19th century. The traditional and historically significant route to organic carbonates was the phosgene (B1210022) method.[2][5] Phosgene (COCl₂) itself was first synthesized in 1812 by John Davy.[6] The reaction of phosgene with alcohols to produce carbonate esters became a fundamental method in organic chemistry.[7] It is highly probable that this compound was first synthesized via this route, likely in a laboratory setting exploring the reactivity of phosgene with a mixture of ethanol (B145695) and methanol (B129727), or through the reaction of a chloroformate with an alcohol. The synthesis of various carbonate esters was explored throughout the 19th and early 20th centuries, though the focus was often on symmetrical carbonates or those with more direct applications at the time.

The widespread industrial production and application of EMC are a more recent development, largely driven by the burgeoning lithium-ion battery market since the late 20th century. The demand for safer and more efficient energy storage solutions propelled the investigation into various organic carbonates as electrolyte solvents, with EMC emerging as a key co-solvent due to its balanced properties.

Synthesis of this compound

The synthesis of this compound has evolved from hazardous historical methods to more environmentally benign and efficient industrial processes. The primary methods for its preparation include the phosgene route and, more commonly today, various transesterification processes.

Phosgene Method (Historical)

The phosgene method, while effective, is now largely obsolete for industrial production due to the extreme toxicity of phosgene gas.[3][5] This method involves the reaction of phosgene with a mixture of ethanol and methanol. The reaction proceeds through the formation of chloroformate intermediates.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for unreacted phosgene is required. The reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions for handling phosgene.

-

Reagents: Phosgene (gas), anhydrous ethanol, anhydrous methanol, and a base (e.g., pyridine) to neutralize the HCl byproduct.

-

Procedure:

-

A solution of anhydrous ethanol and anhydrous methanol in a suitable inert solvent (e.g., toluene) is prepared in the reaction flask and cooled in an ice bath.

-

Phosgene gas is slowly bubbled through the alcohol solution with vigorous stirring. The temperature is maintained below 10 °C.

-

A base, such as pyridine, is added dropwise to neutralize the hydrochloric acid formed during the reaction.

-

After the addition of phosgene is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed with water to remove the pyridinium (B92312) hydrochloride and any unreacted alcohols.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and fractionally distilled to isolate the this compound.

-

// Reactants Phosgene [label="Phosgene (COCl₂)"]; Ethanol [label="Ethanol (C₂H₅OH)"]; Methanol [label="Methanol (CH₃OH)"];

// Intermediates EtChloroformate [label="Ethyl Chloroformate\n(C₂H₅OCOCl)"]; MeChloroformate [label="Methyl Chloroformate\n(CH₃OCOCl)"];

// Product EMC [label="this compound\n(C₂H₅OCOOCH₃)"]; HCl [label="HCl"];

// Pathway {rank=same; Phosgene; Ethanol; Methanol;} Phosgene -> EtChloroformate [label="+ Ethanol"]; Phosgene -> MeChloroformate [label="+ Methanol"]; EtChloroformate -> EMC [label="+ Methanol"]; MeChloroformate -> EMC [label="+ Ethanol"];

// Byproduct {rank=same; EMC; HCl;} EtChloroformate -> HCl; MeChloroformate -> HCl; } dot

Transesterification Methods

Transesterification is the most common and industrially viable method for producing high-purity this compound today.[1][2] This method avoids the use of phosgene and is more environmentally friendly. There are two primary transesterification routes:

This process involves the reaction of dimethyl carbonate with ethanol in the presence of a catalyst to produce this compound and methanol.[1] The reaction is reversible, and the removal of methanol can drive the equilibrium towards the products.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a heating mantle, and a distillation column to separate the methanol byproduct.

-

Reagents: Dimethyl carbonate (DMC), ethanol, and a catalyst (e.g., sodium methoxide, potassium carbonate, or a solid base catalyst like MgO).[1]

-

Procedure:

-

Dimethyl carbonate and ethanol are charged into the reactor in a specific molar ratio (e.g., 1:2).

-

The catalyst is added to the mixture.

-

The mixture is heated to the reaction temperature (typically 60-120 °C) with constant stirring.[4]

-

The methanol formed during the reaction is continuously removed by distillation to shift the equilibrium.

-

After the reaction is complete (monitored by gas chromatography), the catalyst is removed (by filtration for solid catalysts or neutralization for homogeneous catalysts).

-

The resulting mixture is then purified by fractional distillation to obtain high-purity this compound.

-

// Reactants DMC [label="Dimethyl Carbonate (DMC)"]; Ethanol [label="Ethanol"];

// Catalyst Catalyst [shape=ellipse, label="Catalyst", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Products EMC [label="this compound (EMC)"]; Methanol [label="Methanol"];

// Pathway {rank=same; DMC; Ethanol;} DMC -> EMC [label="+ Ethanol"]; Ethanol -> EMC; EMC -> Methanol [label="+ Byproduct"]; DMC -> Catalyst [style=invis]; Ethanol -> Catalyst [style=invis]; Catalyst -> EMC [style=dashed]; } dot

This method involves the reaction of dimethyl carbonate and diethyl carbonate to produce this compound.[5] This is an equilibrium reaction that results in a mixture of all three carbonates.

Experimental Protocol:

-

Reaction Setup: A sealed reaction vessel with a stirrer and temperature control.

-

Reagents: Dimethyl carbonate (DMC), diethyl carbonate (DEC), and a catalyst (e.g., an alumina-based catalyst).[5]

-

Procedure:

-

Dimethyl carbonate and diethyl carbonate are mixed in a specific molar ratio (e.g., 1:1 to 5:1).[5]

-

The catalyst is added to the mixture.

-

The mixture is heated to the reaction temperature (e.g., 90-105 °C) and stirred for a set period (e.g., 2-4 hours).[5]

-

After the reaction reaches equilibrium, the catalyst is removed by filtration.

-

The resulting mixture of DMC, DEC, and EMC is then separated by fractional distillation.

-

// Reactants DMC [label="Dimethyl Carbonate (DMC)"]; DEC [label="Diethyl Carbonate (DEC)"];

// Catalyst Catalyst [shape=ellipse, label="Catalyst", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Product EMC [label="this compound (EMC)"];

// Pathway {rank=same; DMC; DEC;} DMC -> EMC; DEC -> EMC; DMC -> Catalyst [style=invis]; DEC -> Catalyst [style=invis]; Catalyst -> EMC [style=dashed]; } dot

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application as a solvent. The following tables summarize key quantitative data, compiled and averaged from various reliable sources to address inconsistencies in the literature.

Physical Properties

| Property | Value | References |

| Molecular Formula | C₄H₈O₃ | [1][2] |

| Molecular Weight | 104.10 g/mol | [1][8] |

| Appearance | Colorless liquid | [1][9] |

| Odor | Slightly sweet, fruity | [1] |

| Melting Point | -14.5 to -55 °C | [2][9][10][11] |

| Boiling Point | 101 - 109 °C | [6][7][9][10][11][12] |

| Density | 1.006 - 1.015 g/cm³ at 20-25 °C | [2][6][10][13] |

| Viscosity | 0.65 mPa·s at 25 °C | [13] |

| Flash Point | 23 - 27 °C | [2][7][9] |

| Refractive Index (n²⁰/D) | 1.378 | [1][10] |

Chemical Properties

| Property | Value/Description | References |

| Solubility in Water | 46.8 - 47.1 g/L at 20 °C | [6][11] |

| Solubility in Organic Solvents | Miscible with alcohols, ethers, ketones, and esters | [1][2][4][6][7] |

| Dielectric Constant | 2.99 - 3.5 | [14][15] |

| Stability | Stable under normal conditions. | [4] |

| Reactivity | Can undergo transesterification. Reacts with strong acids and bases. | [7] |

Applications as a Solvent

The primary application of this compound is as a co-solvent in the non-aqueous electrolytes of lithium-ion batteries.[1][3] Its unique combination of properties makes it highly suitable for this purpose.

Lithium-Ion Battery Electrolytes

In lithium-ion battery electrolytes, EMC is typically blended with a high-dielectric-constant solvent like ethylene (B1197577) carbonate (EC) and a lithium salt (e.g., LiPF₆).

-

Low Viscosity: The low viscosity of EMC enhances the mobility of lithium ions within the electrolyte, leading to higher ionic conductivity and better battery performance, especially at low temperatures.[4]

-

Wide Liquid Range: Its low melting point and relatively high boiling point contribute to a wide operating temperature range for the battery.

-

Good Solubility: EMC is a good solvent for lithium salts, ensuring a high concentration of charge carriers in the electrolyte.[3]

-

SEI Layer Formation: While not its primary role, EMC can participate in the formation of the solid electrolyte interphase (SEI) on the anode, which is crucial for battery stability and longevity.

The use of asymmetric carbonates like EMC has been shown to confer specific benefits in terms of low-temperature performance and overall cell efficiency.[1]

Other Solvent Applications

Beyond batteries, this compound is utilized in various other applications:

-

Organic Synthesis: It serves as a reaction medium and a reagent in organic synthesis. Its polar nature makes it suitable for a range of reactions.[1]

-

Coatings and Adhesives: EMC is used as a solvent in the formulation of coatings, paints, and adhesives due to its good solvency and volatility.[16]

-

Cleaning Agents: Its effectiveness in dissolving a variety of organic compounds makes it a component in some industrial cleaning agents.[1]

-

'Green' Chemistry: EMC is considered a more environmentally friendly alternative to some traditional solvents and reagents, such as phosgene and dimethyl sulfate, for methylation reactions.[1]

Conclusion

This compound has transitioned from a laboratory chemical, likely first prepared via the hazardous phosgene route, to a high-purity, industrially significant solvent. The development of efficient and green transesterification synthesis methods has been pivotal in its widespread adoption. Its well-balanced physical and chemical properties, particularly its low viscosity and good solvating power, have made it an indispensable component in the electrolytes of modern lithium-ion batteries, thereby playing a crucial role in the advancement of portable electronics and electric vehicles. As research continues to focus on developing safer and more sustainable chemical processes, the importance and applications of this compound are expected to grow further. This technical guide provides a foundational understanding of this key solvent for professionals in research, development, and various scientific fields.

References

- 1. This compound CAS#: 623-53-0 [m.chemicalbook.com]

- 2. meisenbaochem.com [meisenbaochem.com]

- 3. chinasolvents.com [chinasolvents.com]

- 4. This compound (EMC) - High-Purity Electrolyte Solvent [epchems.com]

- 5. This compound | 623-53-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound-[[Название компании]] [cnlxhg.com]

- 8. chembk.com [chembk.com]

- 9. camachem.com [camachem.com]

- 10. 炭酸エチルメチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. This compound [chemister.ru]

- 14. This compound [stenutz.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eurochemsupplies.com [eurochemsupplies.com]

Ethyl Methyl Carbonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) is a flammable liquid commonly utilized as a solvent in laboratory settings and various industrial applications. This guide provides an in-depth overview of its safety data and outlines essential precautions for its handling and storage to ensure a safe working environment.

Core Safety and Physical Data

This section summarizes the key quantitative data for this compound, providing a clear reference for its physical, chemical, and toxicological properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like | [2] |

| Melting Point | -55 °C | [2] |

| Boiling Point | 107 °C | [2] |

| Density | 1.006 g/mL at 25 °C | [1] |

| Flash Point | 23.9 °C | [1] |

| Vapor Pressure | 43 hPa at 25 °C | [1] |

| Water Solubility | 46.8 g/L at 20 °C | [1] |

Toxicological Data

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | > 5,000 mg/kg | [3] |

| LC50 | Rat | Inhalation | > 17.6 mg/L (4 h) | [3] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Not classified as an irritant | [3] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Not classified as an irritant | [3] |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., TWA, STEL) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Institute for Occupational Safety and Health (NIOSH).[3][4][5] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific handling procedure should be conducted to determine the appropriate level of personal protective equipment. The following table outlines general PPE recommendations.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [6] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber), and a lab coat or flame-retardant, anti-static protective clothing. | [6][7] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or for emergency situations. | [6][8] |

Safe Handling Practices

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] This is a flammable liquid.

-

Static Discharge: Take precautionary measures against static discharge.[2] Ground and bond containers and receiving equipment.[2]

-

Tools: Use non-sparking tools when handling.[2]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Storage Conditions

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[3]

-

Temperature: Store at ambient temperature.

Emergency Response Procedures

In the event of an emergency, prompt and appropriate action is critical. The following sections detail the recommended protocols for fires and accidental spills.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][6] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[3] Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[8] Remove all sources of ignition.[6] Ensure adequate ventilation.[8] Wear appropriate personal protective equipment as outlined in the PPE section.[8]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[9]

-